Quillaic acid

Descripción general

Descripción

Quillaic acid is a triterpenoid compound derived from the bark of the Quillaja saponaria tree, commonly known as the soapbark tree. This compound is a key component of saponins, which are glycosides known for their ability to produce foam in aqueous solutions due to their amphipathic nature. This compound is known for its immunoadjuvant, hypocholesterolemic, and anti-inflammatory activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Quillaic acid can be isolated from saponins through acid hydrolysis. The process involves breaking down the saponins into their aglycone (sapogenin) and sugar components. This is typically achieved by treating the saponins with a strong acid such as hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves the extraction of saponins from the bark of the Quillaja saponaria tree. The bark is first dried and ground into a fine powder. The powder is then subjected to extraction using water or an aqueous alcohol solution. The extract is purified through ultrafiltration to remove low molecular weight contaminants .

Análisis De Reacciones Químicas

Reactions at the Carboxylic Acid Group (C-28)

-

Esterification : The carboxylic acid group at C-28 can undergo esterification reactions. For example, quillaic acid can be converted to its methyl ester by reaction with methyl iodide and cesium carbonate (Cs2CO3) in dimethylformamide (DMF) .

-

Amide Formation : this compound can form amides when reacted with amines under appropriate conditions .

-

Salt Formation : The carboxylic acid group can be deprotonated to form salts, such as quillate, which is the major species at pH 7.3 .

Reactions at the Aldehyde Group (C-23)

-

Oxidation : The aldehyde group at C-23 can be further oxidized to a carboxylic acid under specific oxidizing conditions.

-

Reduction : The aldehyde can be reduced to a primary alcohol .

-

Derivatization : The aldehyde group can undergo reactions with various nucleophiles to form new compounds .

Reactions at the Hydroxyl Groups (C-3 and C-16)

-

Esterification : The hydroxyl groups at C-3 and C-16 can be esterified. For instance, this compound can be converted to this compound diacetate .

-

Ether Formation : Hydroxyl groups can be converted to ethers through Williamson ether synthesis or similar methods.

-

Oxidation : The hydroxyl groups can be oxidized to ketones under appropriate conditions .

Other Reactions

-

C-H Activation : Recent advances have enabled direct C-H activation at various positions on the this compound skeleton, facilitating the introduction of new functional groups .

-

Analog Synthesis : this compound serves as a raw material for synthesizing various analogs with enhanced or modified biological activities. These modifications often involve reactions at the carboxylic acid, aldehyde, and hydroxyl groups . For example, compounds with phenyl-1,2,3-triazole or phenyl-1,3,4-oxadiazole moieties have been synthesized and evaluated for anticancer activity .

Anticancer Activity and Structural Modifications

This compound and its derivatives exhibit anticancer activity. Modifications to this compound can enhance its anti-proliferative effects :

-

Triazole Derivatives: this compound derivatives containing phenyl-1,2,3-triazoles show stronger anti-proliferative activities compared to this compound itself. Compound A2, with a 4-fluorophenyl 1,2,3-triazole, is particularly potent against the HCT116 cell line .

-

Oxadiazole Derivatives: Compounds with phenyl-1,3,4-oxadiazoles are slightly more potent against various cancer cell lines, with compound B2 (containing 4-fluorophenyl-1,2,3-triazole) showing notable activity against HCT116 and BEL7402 cell lines .

The structure-activity relationship studies indicate that the aldehyde and carboxyl groups are crucial for the anti-inflammatory activity .

Aplicaciones Científicas De Investigación

Biological Activities

Quillaic acid exhibits a range of biological activities that make it a candidate for therapeutic applications. These include:

- Anticancer Activity : this compound has shown promise in anticancer research. Recent studies indicate that derivatives of this compound can enhance antitumor activity when combined with other compounds. For example, certain derivatives linked with phenyl-1,2,3-triazole have demonstrated significantly improved antiproliferative effects against various cancer cell lines, with some compounds exhibiting IC50 values as low as 2.46 μM against HCT116 cells .

- Anti-inflammatory Effects : this compound has been evaluated for its anti-inflammatory properties. In topical assays, it exhibited strong anti-inflammatory activity, particularly in models induced by arachidonic acid and phorbol ester. Structural modifications to this compound have been explored to enhance these effects .

- Immunomodulatory Effects : this compound is noted for its immune-stimulatory properties, which could be beneficial in developing vaccines or immune therapies. Its aglycone form has demonstrated cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer immunotherapy .

- Antiviral Properties : The compound has also been investigated for its antiviral activities, showing efficacy against certain viral infections .

Industrial Applications

This compound's unique properties extend beyond medicinal uses into various industrial applications:

- Food Additive : Quillaia extract (E 999) is commonly used as a food additive due to its emulsifying and foaming properties. It is utilized in products like frozen carbonated beverages and baked goods to improve texture and stability .

- Cosmetic Industry : In cosmetics, this compound serves as an emulsifier and stabilizer in formulations. It enhances the sensory attributes of products such as shampoos and conditioners by improving foaming and solubilizing properties .

- Pharmaceutical Formulations : The compound's ability to modify the release profiles of active ingredients makes it useful in pharmaceutical formulations. Its saponin structure can aid in enhancing the bioavailability of poorly soluble drugs .

Anticancer Research

A study conducted on modified this compound derivatives revealed that specific structural changes could significantly enhance their anticancer efficacy. For instance, compounds incorporating phenyl-1,2,3-triazole groups demonstrated increased potency against cancer cell lines compared to unmodified this compound .

Anti-inflammatory Studies

In a controlled study evaluating the topical application of this compound derivatives, researchers found that while many derivatives were less effective than this compound itself, some showed comparable anti-inflammatory activity in specific assays. This suggests that targeted modifications can retain or even enhance the biological activity of this compound .

Mecanismo De Acción

Quillaic acid exerts its effects through various molecular targets and pathways:

Immune System: It enhances the immune response by increasing antigen uptake and stimulating cytotoxic T lymphocyte production and cytokine release.

Cancer Cells: It promotes apoptosis in cancer cells through the activation of specific signaling pathways.

Inflammation: This compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines.

Comparación Con Compuestos Similares

Quillaic acid is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

Glycyrrhizin: A saponin derived from licorice root with anti-inflammatory and antiviral properties.

Diosgenin: A steroidal sapogenin from yams, used as a precursor for the synthesis of steroid hormones.

Escin: A saponin from horse chestnut with anti-inflammatory and vasoprotective effects.

This compound stands out due to its potent immunoadjuvant properties and its ability to form stable complexes with various molecules, making it highly valuable in vaccine development and other medical applications .

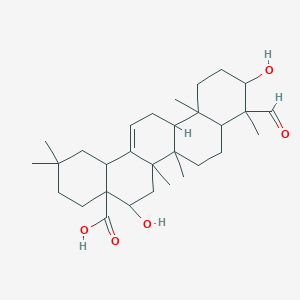

Propiedades

IUPAC Name |

9-formyl-5,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,17,19-23,32-33H,8-16H2,1-6H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUFAARYGOUYEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)O)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871799 | |

| Record name | 3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.